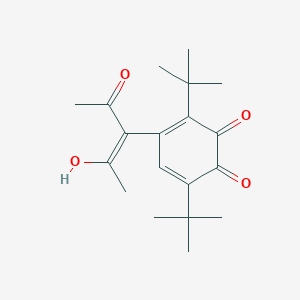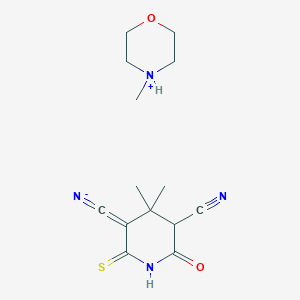![molecular formula C21H25N5 B6076201 N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine](/img/structure/B6076201.png)
N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine, also known as DNT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNT is a triazine-based compound that has been synthesized using various methods to explore its biological and pharmacological properties.
作用機序
The mechanism of action of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways. N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and cyclooxygenase-2, which are involved in inflammation and cancer progression. N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has also been shown to improve mitochondrial function, which plays a crucial role in cellular energy production. Additionally, N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been found to modulate the expression of various genes involved in cellular signaling and metabolism.
実験室実験の利点と制限
N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine also has some limitations, such as its potential toxicity and limited bioavailability. Further studies are needed to optimize the dose and route of administration of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine to improve its efficacy and safety.
将来の方向性
There are several future directions for N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine research. One potential area of research is the development of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine-based drugs for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential area of research is the exploration of the mechanism of action of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine and its potential targets. Additionally, further studies are needed to optimize the synthesis and formulation of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine for improved efficacy and safety.
合成法
The synthesis of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine involves the reaction of 2-naphthylamine with ethyl chloroacetate to form 2-naphthyl ethyl ketone. The resulting product is then reacted with hydrazine hydrate and ethyl acetoacetate to form the triazine ring system. Finally, the addition of diethylamine to the triazine ring system produces N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine. The synthesis of N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been optimized to improve its yield and purity.
科学的研究の応用
N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
特性
IUPAC Name |
N,N-diethyl-1-(5-naphthalen-2-yl-1,2,4-triazin-3-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-3-25(4-2)19-11-12-26(15-19)21-23-20(14-22-24-21)18-10-9-16-7-5-6-8-17(16)13-18/h5-10,13-14,19H,3-4,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNUUCCBVBXCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6076149.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6076158.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)


![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)

![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6076228.png)